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Compound of Interest

Compound Name: NCB-0846

Cat. No.: B609491 Get Quote

An In-depth Examination of the Preclinical Pharmacokinetic Profile and Associated Signaling

Pathways of a Novel TNIK Inhibitor

Introduction
NCB-0846 is a first-in-class, orally available small-molecule inhibitor of TRAF2- and NCK-

interacting kinase (TNIK).[1][2] Developed through a collaboration between the National

Cancer Center (NCC) and Carna Biosciences in Japan, NCB-0846 has garnered significant

interest for its potential to target cancer stem cells by modulating the Wnt signaling pathway.[3]

Dysregulation of the Wnt pathway is a critical driver in a variety of cancers, most notably

colorectal cancer.[2] NCB-0846 has demonstrated potent anti-tumor efficacy in preclinical

models, positioning it as a promising therapeutic candidate.[1] This technical guide provides a

comprehensive overview of the currently available pharmacokinetic data for NCB-0846, details

of key experimental protocols, and a visualization of its targeted signaling pathways to aid

researchers and drug development professionals in their understanding of this compound.

Core Pharmacokinetic Properties
While detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-

life for NCB-0846 are not extensively reported in publicly available literature, several key

qualitative aspects and in silico predictions have been described. The compound is noted to be

orally administrable and has been used in multiple in vivo mouse studies.[1][2] However, some

reports have alluded to "poor pharmacokinetic properties" without providing specific data.[4]
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In Silico ADMET Predictions
A computational study utilizing the ADME module of Discovery Studio 4.5 has provided

predictions for several key pharmacokinetic properties of NCB-0846.[5][6] These predictions

offer initial insights but should be interpreted with the understanding that they are not derived

from direct experimental measurement.

Parameter
Predicted Value/Level for
NCB-0846

Reference

Aqueous Solubility Soluble [5][6]

Blood-Brain Barrier (BBB)

Penetration
Medium [5][6]

CYP2D6 Binding Non-inhibitor [5]

Hepatotoxicity
Predicted to have

hepatotoxicity
[5]

Human Intestinal Absorption Suitable absorption level [5]

Plasma Protein Binding (PPB)

Not explicitly defined as strong

or weak in the primary source,

but compared against

compounds with strong and

weak binding.

[5]

Experimental Protocols
Detailed experimental protocols for pharmacokinetic studies of NCB-0846 are not publicly

available. However, protocols for in vivo efficacy studies in mice provide some insight into the

administration and formulations used.

In Vivo Tumor Xenograft Studies in Mice
Objective: To assess the in vivo anti-tumor efficacy of orally administered NCB-0846.

Animal Model: Immunodeficient mice (e.g., BALB/c-nu/nu) bearing subcutaneous xenografts of

human colorectal cancer cell lines (e.g., HCT116).[2][7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b609491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://www.aging-us.com/article/204349/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://www.aging-us.com/article/204349/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://www.aging-us.com/article/204349/text
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9648813/
https://www.benchchem.com/product/b609491?utm_src=pdf-body
https://www.benchchem.com/product/b609491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5007443/
https://www.lifetechindia.com/pdf/HY-100830.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Drug Formulation and Administration:

NCB-0846 is suspended in a vehicle solution for oral gavage. A commonly used vehicle is a

mixture of DMSO, polyethylene glycol 400, and a 30% 2-hydroxypropyl-β-cyclodextrin

solution in a 10:45:45 volume ratio.[7]

Dosing regimens have included daily oral administration at doses ranging from 40 to 80

mg/kg, administered twice daily (BID).[7]

Monitoring and Endpoints:

Tumor volume is measured regularly to assess the anti-tumor effect.[7]

Animal body weight is monitored to evaluate toxicity.[2]

At the end of the study, tumors may be excised for pharmacodynamic analysis, such as

measuring the expression of Wnt target genes (e.g., AXIN2, MYC, CCND1).[2]

Signaling Pathways
NCB-0846 exerts its therapeutic effects primarily through the inhibition of TNIK, a key kinase

involved in both the Wnt and TGF-β signaling pathways.

Wnt Signaling Pathway Inhibition
TNIK is a crucial component of the T-cell factor 4 (TCF4)/β-catenin transcriptional complex,

which is the downstream effector of the canonical Wnt signaling pathway.[2] By inhibiting TNIK,

NCB-0846 prevents the phosphorylation of TCF4, leading to the suppression of Wnt target

gene expression and subsequent inhibition of cancer cell growth and stemness.[2][7]
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Caption: NCB-0846 inhibits TNIK, a key component of the Wnt signaling pathway.

TGF-β Signaling Pathway Modulation
NCB-0846 has also been shown to block the transforming growth factor-β (TGF-β) signaling

pathway.[8] It achieves this by inhibiting the phosphorylation and nuclear translocation of

SMAD2/3, which are key downstream mediators of TGF-β signaling.[8][9] This activity may

contribute to its anti-metastatic properties.
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Caption: NCB-0846 modulates the TGF-β signaling pathway.

Conclusion and Future Directions
NCB-0846 is a promising, orally available TNIK inhibitor with demonstrated preclinical anti-

cancer activity. While its development is encouraging, a significant gap exists in the public
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domain regarding its quantitative pharmacokinetic profile. The available in silico predictions

provide a preliminary assessment, but experimentally derived data on its absorption,

distribution, metabolism, and excretion are crucial for its continued development and potential

clinical translation. Future publications from ongoing or completed preclinical and any potential

clinical studies will be vital to fully characterize the pharmacokinetic properties of NCB-0846
and inform its path forward as a novel cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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